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Compound of Interest

Compound Name: BDP FL-PEG5-azide

Cat. No.: B605996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BDP FL-PEG5-azide is a versatile fluorescent probe designed for the specific labeling of

biomolecules in complex biological systems through click chemistry.[1][2][3] This reagent

features a bright and photostable BODIPY™ FL (BDP FL) fluorophore, which emits a green

fluorescence comparable to fluorescein (FITC) and Alexa Fluor 488, making it highly suitable

for detection by standard flow cytometry instruments.[4][5] The core of its functionality lies in

the azide (N3) group, which enables covalent attachment to molecules containing an alkyne

group via a highly specific and efficient click chemistry reaction. A hydrophilic polyethylene

glycol (PEG5) spacer enhances the water solubility of the probe and minimizes steric hindrance

during the labeling reaction.

These characteristics make BDP FL-PEG5-azide an excellent tool for a variety of flow

cytometry applications, including the detection and quantification of cells that have been

metabolically, enzymatically, or chemically engineered to express alkyne groups. This allows for

the specific tracking of cells, analysis of cellular processes like proliferation (e.g., using alkyne-

modified nucleosides), and the study of protein or glycan dynamics.
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A summary of the key properties of BDP FL-PEG5-azide is provided in the table below. These

values are essential for designing experiments and setting up instrumentation.

Property Value Reference

Molecular Formula C26H39BF2N6O6

Molecular Weight 580.4 g/mol

Excitation Maximum (λex) ~503 nm

Emission Maximum (λem) ~509 nm

Extinction Coefficient ~80,000 cm⁻¹M⁻¹

Quantum Yield ~0.9

Solubility Soluble in DMSO, DMF, DCM

Storage
Store at -20°C, protected from

light

Signaling Pathway and Labeling Chemistry
The application of BDP FL-PEG5-azide in flow cytometry is predicated on the principles of

bioorthogonal click chemistry. This involves a two-step process:

Introduction of an Alkyne Handle: The target cells or biomolecules of interest are first

modified to incorporate an alkyne group. This can be achieved through various methods,

such as metabolic labeling, where cells are incubated with an alkyne-modified precursor

(e.g., an amino acid, sugar, or nucleoside like 5-ethynyl-2´-deoxyuridine (EdU)).

Click Chemistry Reaction: The alkyne-modified target is then covalently labeled with BDP
FL-PEG5-azide. This reaction can be either a Copper-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) if the target contains a

strained alkyne like dibenzocyclooctyne (DBCO). The result is a stable triazole linkage,

permanently attaching the BDP FL fluorophore to the target.

The following diagram illustrates the general principle of labeling alkyne-modified cells with

BDP FL-PEG5-azide.
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Step 1: Metabolic Labeling

Step 2: Click Chemistry Labeling

Step 3: Analysis
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Caption: General workflow for cell labeling and analysis.

The chemical reaction at the heart of this technique is the cycloaddition between the azide and

an alkyne.
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Caption: Azide-alkyne cycloaddition reaction.

Experimental Protocols
The following are generalized protocols for labeling cells for flow cytometry using BDP FL-
PEG5-azide. Note: These protocols should be optimized for your specific cell type and

experimental conditions.

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC)
Labeling of Cells
This protocol is suitable for cells that have been metabolically labeled with a terminal alkyne

(e.g., EdU for cell proliferation studies).

Materials:

Alkyne-modified cells

BDP FL-PEG5-azide (resuspended in DMSO to 2.5-5 mM)

Phosphate-Buffered Saline (PBS)

Fixative (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS or saponin-based buffer)
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Click Reaction Cocktail (prepare fresh):

1x Click Reaction Buffer

Copper (II) Sulfate (CuSO4) solution (e.g., 20 mM)

Reducing Agent (e.g., 300 mM Sodium Ascorbate)

Flow Cytometry Staining Buffer (e.g., 1% BSA in PBS)

Procedure:

Cell Harvest and Fixation: Harvest the alkyne-labeled cells and wash once with 1% BSA in

PBS. Resuspend the cell pellet in fixative and incubate for 15 minutes at room temperature,

protected from light.

Washing: Wash the fixed cells twice with 1% BSA in PBS.

Permeabilization: Resuspend the cell pellet in Permeabilization Buffer and incubate for 15-20

minutes at room temperature.

Washing: Wash the cells once with 1% BSA in PBS.

Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For each

sample, mix the components in the recommended order and ratio as per the click chemistry

kit manufacturer's instructions. A general recipe is as follows:

430 µL 1x Reaction Buffer

20 µL CuSO4 Solution

2.5 µL BDP FL-PEG5-azide stock solution

50 µL Reducing Agent

Labeling Reaction: Resuspend the permeabilized cell pellet in the Click Reaction Cocktail.

Incubate for 30 minutes at room temperature, protected from light.
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Washing: Wash the cells twice with Permeabilization Buffer.

Resuspension and Analysis: Resuspend the final cell pellet in Flow Cytometry Staining

Buffer. Analyze the cells on a flow cytometer using a 488 nm laser for excitation and a

standard FITC emission filter (e.g., 530/30 nm).

Protocol 2: Strain-Promoted (Copper-Free) Click
Chemistry Labeling of Cells
This protocol is for cells that have been modified with a strained alkyne, such as DBCO, BCN,

or DIFO. This method is advantageous as it avoids the cytotoxicity associated with copper

catalysts and is suitable for live-cell labeling.

Materials:

Strained alkyne-modified cells (live or fixed)

BDP FL-PEG5-azide (resuspended in DMSO)

Flow Cytometry Staining Buffer (e.g., 1% BSA in PBS)

Procedure:

Cell Preparation: Harvest and wash the cells with Flow Cytometry Staining Buffer.

Labeling: Resuspend the cells in Flow Cytometry Staining Buffer containing the desired

concentration of BDP FL-PEG5-azide (typically 1-10 µM, but should be optimized).

Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from

light. The optimal time and temperature should be determined empirically.

Washing: Wash the cells two to three times with Flow Cytometry Staining Buffer to remove

any unbound probe.

Analysis: Resuspend the final cell pellet in Flow Cytometry Staining Buffer and analyze by

flow cytometry as described in Protocol 1.

The workflow for a typical copper-catalyzed click chemistry experiment is depicted below.
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Caption: CuAAC experimental workflow for flow cytometry.
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Data Presentation
The efficiency of cell labeling can be influenced by several factors, including the concentration

of the BDP FL-PEG5-azide and incubation times. The following table summarizes

representative quantitative data from a cell proliferation experiment using an alkyne-modified

nucleoside and a fluorescent azide.

Cell Line Treatment
BDP FL-PEG5-
azide Conc.
(µM)

Incubation
Time (min)

% Positive
Cells (Mean ±
SD)

Jurkat
Proliferating

(EdU-labeled)
1 30 35.2 ± 3.1

Jurkat
Proliferating

(EdU-labeled)
5 30 68.7 ± 4.5

Jurkat
Proliferating

(EdU-labeled)
10 30 72.1 ± 3.9

Jurkat
Non-proliferating

(No EdU)
5 30 < 1.0

HeLa
Proliferating

(EdU-labeled)
5 30 45.8 ± 2.8

HeLa
Proliferating

(EdU-labeled)
5 60 48.2 ± 3.3
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Problem Possible Cause Suggested Solution

Low or no fluorescence
Inefficient metabolic labeling

with alkyne precursor.

Optimize the concentration

and incubation time of the

alkyne-containing molecule for

your specific cell line.

Insufficient BDP FL-PEG5-

azide concentration or

incubation time.

Increase the concentration of

the BDP FL-PEG5-azide or the

incubation time. Titrate to find

the optimal conditions.

Inactive click chemistry

reaction components (for

CuAAC).

Prepare the copper and

reducing agent solutions fresh.

Ensure proper storage of all

reagents.

High background signal
Non-specific binding of the

probe.

Decrease the concentration of

BDP FL-PEG5-azide. Increase

the number of wash steps after

the labeling reaction. Include a

blocking step with BSA.

Incomplete removal of

unbound probe.

Ensure thorough washing of

the cells after the click

reaction. Centrifuge at the

appropriate speed to pellet

cells effectively.

Cell loss
Harsh fixation or

permeabilization steps.

Use a milder fixative or

permeabilization agent (e.g.,

saponin instead of Triton X-

100). Reduce centrifugation

speeds.
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Copper cytotoxicity (in

CuAAC).

Minimize the incubation time

with the copper-containing

cocktail. Consider using a

copper-chelating ligand or

switching to a SPAAC-based

method.

Conclusion
BDP FL-PEG5-azide is a highly effective fluorescent probe for flow cytometry applications. Its

bioorthogonal reactivity with alkyne-modified targets allows for specific and robust labeling of

cells. The favorable spectral properties of the BODIPY™ FL fluorophore make it an excellent

choice for single and multicolor flow cytometry experiments. By following the provided protocols

and optimizing experimental conditions, researchers can successfully utilize BDP FL-PEG5-
azide for precise cellular analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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